N-(4-isopropylphenyl)cyclopropanesulfonamide
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Description
N-(4-isopropylphenyl)cyclopropanesulfonamide is a useful research compound. Its molecular formula is C12H17NO2S and its molecular weight is 239.33. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Catalysis
N-(4-isopropylphenyl)cyclopropanesulfonamide is integral to the development of novel synthetic methodologies and catalysis. Its structure is pivotal in the design of thiol-activated sources of sulfur dioxide (SO₂), demonstrating significant antimycobacterial properties, surpassing those of clinical agents like isoniazid in inhibiting Mycobacterium tuberculosis (Malwal et al., 2012). Furthermore, palladium(0) catalyzed nucleophilic substitutions of cyclopropanes highlight its potential in creating building blocks of high synthetic value, offering pathways for regioselective modifications and the synthesis of cyclopropane derivatives (Stolle et al., 1992).
Material Science and Polymers
In material science, derivatives of this compound contribute to advancements in polymer technology. For instance, locally and densely sulfonated poly(ether sulfone)s, prepared through specific sulfonation processes, have shown promise for fuel cell applications due to their phase-separated structures, which facilitate efficient proton conduction. This development underscores the potential of sulfonamide derivatives in enhancing the functionality of polymeric materials for energy applications (Matsumoto et al., 2009).
Medicinal Chemistry
The relevance of this compound extends to medicinal chemistry, where its structural motifs are explored for designing enzyme inhibitors. Carbonic anhydrase inhibitors, for example, employ sulfonamide and bis-sulfonamide frameworks for targeting various isoforms of this enzyme, crucial in physiological processes such as respiration and pH regulation. This research avenue provides insights into the development of selective inhibitors for therapeutic applications, demonstrating the compound's role in the synthesis of biologically active molecules (Winum et al., 2006).
Organic Chemistry and Drug Synthesis
In organic chemistry, the structural characteristics of this compound facilitate the synthesis of complex molecules. Its application in asymmetric cyclopropanations, for instance, contributes to the enantioselective synthesis of cyclopropane derivatives, a critical step in the production of various pharmaceuticals. This showcases the compound's significance in enhancing the stereoselectivity and efficiency of synthetic processes (Davies et al., 1996).
Properties
IUPAC Name |
N-(4-propan-2-ylphenyl)cyclopropanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2S/c1-9(2)10-3-5-11(6-4-10)13-16(14,15)12-7-8-12/h3-6,9,12-13H,7-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIKPTVVORIOMHL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NS(=O)(=O)C2CC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.